molecular formula C7H10N4O7 B12628042 1,3,5-Trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate

1,3,5-Trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate

Cat. No.: B12628042
M. Wt: 262.18 g/mol
InChI Key: PPOBHLDNAMXFJZ-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate: is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate typically involves multiple steps, starting from readily available precursors. The process may include nitration, oxidation, and cyclization reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity. The methods used in industrial settings are optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

1,3,5-Trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C7H10N4O7

Molecular Weight

262.18 g/mol

IUPAC Name

(1,3,5-trimethyl-5-nitro-2,6-dioxo-1,3-diazinan-4-yl) nitrate

InChI

InChI=1S/C7H10N4O7/c1-7(10(14)15)4(12)8(2)6(13)9(3)5(7)18-11(16)17/h5H,1-3H3

InChI Key

PPOBHLDNAMXFJZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=O)N(C1=O)C)C)O[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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